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Study
Description

Key Efficacy
Results

Key Safety
Findings

Recommended Phase II Dose (RP2D) &
Pharmacokinetics

| Monotherapy in Relapsed/Refractory Hematologic Malignancies (Phase I, EU Study) [1] | • ORR: 19%

(6/31 pts) • Disease Control Rate: 61% • Median DoR: 5.7 months | • Most common related TEAEs:

diarrhea, nausea, vomiting. • Related Grade 3/4 AEs: hypertriglyceridemia, neutropenia, diarrhea. • No DLTs

reported up to 1200 mg BID. | • Clinical activity seen at ≥200 mg BID. • Dose proportionality observed up to

400 mg. • Rapid absorption. | | Monotherapy in Relapsed/Refractory T-Cell Lymphoma (TCL) (Phase

I/Ib Study) [2] | • ORR: 45.7% (16/35 pts; 3 CR, 13 PR) • Median DoR: 4.9 months | • Most frequent

related TEAE: transaminase elevation (33%; G≥3: 21%). • Two DLTs in 800 mg fed cohort. | • MTD/RP2D:

800 mg BID (fasting). • Median half-life: ~2.28 hours. | | Combination with Romidepsin in R/R TCL

(Phase I/II Study) [3] [4] | • ORR: 63.0% (17/27 pts; 7 CR, 10 PR) • PTCL ORR: 75% (9/12 pts) • CTCL

ORR: 53.3% (8/15 pts) • Median DoR: 5.03 months | • Most common any-grade TEAEs: nausea (73%),

thrombocytopenia (57%), fatigue (54%). • No DLTs reported during escalation. | • RP2D: Tenalisib 800 mg

BID + Romidepsin 14 mg/m². • No significant drug-drug PK interaction. |

Mechanism of Action and Signaling Pathway

Tenalisib is a novel, potent, and highly specific small-molecule inhibitor that targets the delta (δ) and gamma

(γ) isoforms of Phosphoinositide 3-Kinase (PI3K) [5]. Its mechanism and the pathway it inhibits can be

visualized as follows:
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Tenalisib inhibits PI3Kδ/γ, blocking the downstream oncogenic signaling cascade.

Isoform Selectivity: Tenalisib has nanomolar potency against PI3Kδ (IC₅₀ = 24.5 nM) and PI3Kγ

(IC₅₀ = 33.2 nM), with a selectivity of over 100-fold against the α and β isoforms [5]. This is crucial
because the δ and γ isoforms are predominantly expressed in cells of hematopoietic origin [2]

[6], making them ideal targets for hematologic malignancies while potentially minimizing off-target
effects in other tissues.
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Downstream Effects: By inhibiting PI3Kδ/γ, Tenalisib blocks the conversion of PIP₂ to PIP₃ at the

cell membrane. This prevents the activation of key downstream signals like PDK1, AKT, and mTOR,
leading to the downregulation of phospho-AKT (pAKT), a biomarker of pathway activity observed

in responders [1]. The net effect is the induction of apoptosis (programmed cell death) and the
inhibition of proliferation in malignant cells [5].

Additional Target: A metabolite of tenalisib, IN0385, is an inhibitor of Salt-Inducible Kinase 3
(SIK3), which may contribute to its overall immunomodulatory and anti-tumor profile, though this role

in lymphomas is still being explored [3].
Synergistic Potential: Preclinical data suggests that combining PI3K inhibition with other agents,

such as Histone Deacetylase (HDAC) inhibitors like romidepsin, can be synergistic. This is
because they target complementary pathways that drive cancer cell survival, providing a rationale for

the clinical combinations being tested [3].

Key Experimental Protocols

For researchers, understanding the methodologies used to evaluate Tenalisib is critical. Here are detailed

protocols from key studies.

In Vitro Combination Study with Ruxolitinib [5]

This protocol assesses the synergistic effect of Tenalisib with a JAK1/2 inhibitor.

Objective: To evaluate the anti-proliferative and pro-apoptotic effects of the combination in a JAK2-
V617F mutant Human Erythroleukemia (HEL) cell line.

Cell Lines: HEL-RS (ruxolitinib-sensitive) and HEL-RR (ruxolitinib-resistant).
Proliferation Assay (MTT):

Seed cells in 96-well plates.
Treat with Tenalisib (e.g., 5-10 µM) alone, ruxolitinib alone (dose range), or their combination

for 72 hours.
Add MTT reagent and incubate for 2-4 hours.

Dissolve formazan crystals with a solubilization solution (e.g., DMSO).
Measure absorbance at 570 nm. Calculate the percentage of proliferation inhibition and the

EC₅₀ for ruxolitinib with and without Tenalisib pre-treatment.
Apoptosis Assay (Annexin V/PI Staining):

Seed and treat cells as above for 72 hours.
Harvest cells, wash with PBS, and resuspend in binding buffer.

Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
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Analyze by flow cytometry within 1 hour. Quantify the percentage of cells in early (Annexin

V+/PI-) and late (Annexin V+/PI+) apoptosis.

Phase I/Ib Clinical Trial in T-Cell Lymphoma (NCT02567656) [2]

This outlines the core clinical study design for monotherapy.

Study Design: Two-part, multicenter Phase I/Ib study.
Part 1 (Dose Escalation): Open-label, 3+3 design to determine the Maximum Tolerated Dose

(MTD) in patients with relapsed/refractory TCL (both PTCL and CTCL).
Part 2 (Dose Expansion): Open-label expansion at the MTD in separate PTCL and CTCL

cohorts.
Patient Population: Adults with histologically confirmed relapsed/refractory PTCL or CTCL who have

received ≥1 prior therapy. Key inclusion criteria include ECOG performance status ≤2 and adequate
organ function.

Treatment: Tenalisib administered orally twice daily (BID) in 28-day cycles. The starting dose was
200 mg BID, escalated through planned doses (400 mg, 800 mg) under fasting or fed conditions until

MTD was determined.
Primary Endpoint Assessment:

Safety (DLT): DLTs were assessed during the first 28-day cycle. Hematological DLTs included
Grade 4 neutropenia >7 days or febrile neutropenia; non-hematological DLTs included Grade

≥3 toxicities (with specific exceptions for liver enzymes and resolution time).
Pharmacokinetics (PK): Serial blood samples were collected for PK analysis on Cycle 1 Day 1

and Cycle 2 Day 1 at pre-dose and multiple post-dose timepoints. Parameters like Cₘₐₓ, Tₘₐₓ,
and AUC were calculated.

Efficacy Assessment: Tumor response was assessed using standardized criteria: the Lugano
Classification for PTCL [2] [3] and the global response score for CTCL [2] [3]. Overall Response

Rate (ORR) was defined as the sum of Complete Response (CR) and Partial Response (PR) rates.

Future Research and Development Directions

The clinical journey of Tenalisib is ongoing, with research focused on enhancing its therapeutic potential.

Expanding Combination Strategies: The most advanced combination is with romidepsin, an

HDAC inhibitor, which has shown a high ORR of 63% in a Phase I/II study [3]. This supports further
development in larger PTCL patient populations. Other rational combinations, such as with

proteasome inhibitors in multiple myeloma (e.g., bortezomib), have been explored preclinically [5].
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Biomarker Exploration: Research is ongoing to identify predictive biomarkers. Studies have shown

that responders to Tenalisib monotherapy demonstrate a marked downregulation of pAKT [1]. The
combination with romidepsin led to downregulation of CD30, IL-31, and IL-32α in responding tumors,

which may serve as potential biomarkers [2].
Navigating PI3K Inhibitor Class Challenges: The development of Tenalisib occurs in the context of

known class-wide challenges, including immune-mediated toxicities and resistance mechanisms [6]
[7]. Its high isoform selectivity and the exploration of intermittent dosing or rational combinations are

strategies to mitigate these issues and improve its benefit-risk profile.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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